molecular formula C8H17ClN2 B11911150 1-(Cyclopropylmethyl)piperazine hydrochloride

1-(Cyclopropylmethyl)piperazine hydrochloride

Cat. No.: B11911150
M. Wt: 176.69 g/mol
InChI Key: YCZDLRMUXNMAIB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)piperazine hydrochloride typically involves the reaction of cyclopropylmethyl chloride with piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)piperazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperazines, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

1-(Cyclopropylmethyl)piperazine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor in the development of biologically active compounds.

    Medicine: It is involved in the synthesis of various pharmaceutical agents, including potential treatments for neurological disorders.

    Industry: It is used in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)piperazine hydrochloride involves its interaction with specific molecular targets. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of certain organisms .

Comparison with Similar Compounds

Uniqueness: 1-(Cyclopropylmethyl)piperazine hydrochloride is unique due to its specific cyclopropylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of specialized pharmaceutical compounds .

Properties

Molecular Formula

C8H17ClN2

Molecular Weight

176.69 g/mol

IUPAC Name

1-(cyclopropylmethyl)piperazine;hydrochloride

InChI

InChI=1S/C8H16N2.ClH/c1-2-8(1)7-10-5-3-9-4-6-10;/h8-9H,1-7H2;1H

InChI Key

YCZDLRMUXNMAIB-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCNCC2.Cl

Origin of Product

United States

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